N'-benzoyl-2-bromobenzohydrazide

CAS No.:

Cat. No.: VC10208081

Molecular Formula: C14H11BrN2O2

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11BrN2O2 |

|---|---|

| Molecular Weight | 319.15 g/mol |

| IUPAC Name | N'-benzoyl-2-bromobenzohydrazide |

| Standard InChI | InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) |

| Standard InChI Key | WCMGVEILQBCSDG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |

Introduction

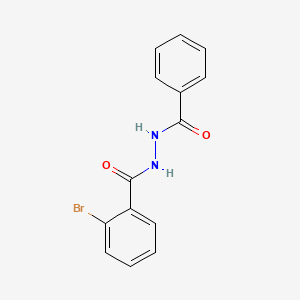

Chemical Identity and Structural Overview

N'-Benzoyl-2-bromobenzohydrazide is formally derived from 2-bromobenzohydrazide (C₇H₇BrN₂O) through benzoylation at the hydrazide nitrogen. The molecular structure integrates a bromine atom at the ortho position of the benzene ring and a benzoyl group (-COC₆H₅) attached to the hydrazide moiety. Key identifiers include:

-

IUPAC Name: N'-benzoyl-2-bromobenzohydrazide

-

Molecular Formula: C₁₄H₁₂BrN₂O₂

-

Molecular Weight: 327.16 g/mol (calculated from isotopic composition)

The compound’s planar aromatic system and polar hydrazide group contribute to its reactivity in condensation and nucleophilic substitution reactions .

Synthesis and Manufacturing Methods

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Formation of 2-Bromobenzohydrazide: Reacting 2-bromobenzoic acid with hydrazine hydrate under reflux in ethanol or methanol . The reaction proceeds as:

-

Benzoylation: Treating 2-bromobenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) to form the N'-benzoyl derivative:

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with optimal results reported at 60–80°C in dichloromethane .

Industrial Production Considerations

Scalable methods may employ continuous-flow reactors to enhance efficiency. Catalytic systems, such as triethylamine, accelerate acylation while minimizing side products .

Chemical and Physical Properties

Reactivity Profile

-

Condensation Reactions: The hydrazide group readily reacts with aldehydes/ketones to form hydrazones, valuable intermediates in heterocyclic synthesis .

-

Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions .

-

Oxidation/Reduction: The hydrazide moiety can be oxidized to azides or reduced to amines using agents like hydrogen peroxide or lithium aluminum hydride .

Physicochemical Data

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

-

Melting Point: Estimated 180–185°C (based on analogous brominated hydrazides) .

-

Spectroscopic Characteristics:

Structural Characterization and Crystallography

While no direct crystal data for N'-benzoyl-2-bromobenzohydrazide exists, insights can be extrapolated from related structures. For example, a brominated hydrazide derivative (C₁₄H₇Br₂N₂O₂) crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters:

The structure exhibits intramolecular hydrogen bonding (N-H⋯O), stabilizing the planar conformation . Such interactions likely persist in N'-benzoyl-2-bromobenzohydrazide, influencing its packing efficiency and stability.

Table 1: Comparative Crystallographic Data for Brominated Hydrazides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume